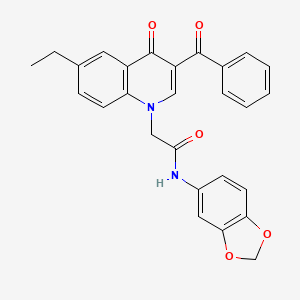

![molecular formula C23H22N4O4 B2953235 1-(1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione CAS No. 2034283-56-0](/img/structure/B2953235.png)

1-(1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

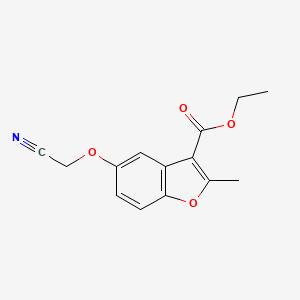

This compound is a derivative of benzo[d]isoxazole, a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . It has been synthesized as part of a new class of antimicrobial and antioxidant agents .

Synthesis Analysis

The synthesis of this compound involves a simple and efficient method . The compounds were characterized by spectral data of IR, 1H, 13C NMR, and mass spectra . The synthetic strategies include the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones .Molecular Structure Analysis

The molecular structure of this compound is complex, involving a benzo[d]isoxazol scaffold . The structure-based design, synthesis, and evaluation of this compound have been carried out .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Evaluation

A study by Jat, Salvi, Talesara, and Joshi (2006) details the synthesis of various derivatives of thiazolidine-2,4-dione, including compounds similar to the one . These compounds have been evaluated for their antibacterial and antifungal activities against organisms like B. subtilis, K. pneumoniae, P. aeruginosa, S. aureus, A. fumigatus, and C. albicans (Jat et al., 2006).

Enantiomeric Separation in Drug Research

Overbeke et al. (1997) researched the liquid chromatographic resolution of drugs with a piperidine-2,6-dione structure, highlighting the relevance of such compounds in drug research and development (Overbeke et al., 1997).

Anticonvulsant Activities

Malik, Ahuja, Sahu, and Khan (2014) designed and synthesized derivatives of 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione and evaluated their anticonvulsant activities. This study signifies the potential therapeutic applications of such compounds (Malik et al., 2014).

Synthesis Under Microwave Irradiation

Yang, Chen, Chen, and Zheng (2003) demonstrated a solvent-free synthesis of benzylidenethiazolidine-2,4-diones under microwave irradiation, a method that could be applicable to the synthesis of compounds like the one (Yang et al., 2003).

Ultrasound-Assisted Synthesis

Chen et al. (2016) explored ultrasound-assisted synthesis in the creation of benzimidazo[2,1-b]quinazolin-1(1H)-ones, showcasing advanced techniques that could be applied to the synthesis of similar compounds (Chen et al., 2016).

Antibacterial and Antifungal Agents

Kendre, Landge, and Bhusare (2015) synthesized derivatives with antimicrobial properties, again emphasizing the potential of such compounds in pharmaceutical applications (Kendre et al., 2015).

Safety and Hazards

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its antimicrobial and antioxidant properties . Additionally, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

Eigenschaften

IUPAC Name |

1-[1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O4/c28-21(14-19-18-8-4-5-9-20(18)31-24-19)25-12-10-16(11-13-25)26-15-22(29)27(23(26)30)17-6-2-1-3-7-17/h1-9,16H,10-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHJWYYMRVZMECB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)CC4=NOC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B2953157.png)

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2953160.png)

![(2E)-2-{[(3,5-dimethoxyphenyl)amino]methylidene}-3-methyl-1-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2953161.png)

![1-Methyl-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2953162.png)

![Methyl 2-(3-methylisoxazole-5-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2953167.png)